N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are involved in the regulation of various physiological processes, including pain sensation.
Wirkmechanismus
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide acts as a competitive antagonist of TRPA1 channels, which are involved in the initiation of pain signaling pathways. TRPA1 channels are activated by various stimuli, including temperature changes, mechanical pressure, and chemical irritants. N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide binds to the TRPA1 channel and prevents its activation, thus inhibiting the initiation of pain signaling pathways.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have analgesic effects in various animal models of pain. It has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of chronic pain. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is its specificity for TRPA1 channels, which allows for targeted inhibition of pain signaling pathways. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
Future research on N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could focus on improving its potency and selectivity for TRPA1 channels. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could be studied for its potential use in combination with other analgesic drugs to enhance their efficacy. Further investigation into the anti-inflammatory effects of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could also provide insights into its potential use in the treatment of other inflammatory conditions.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with 2-pentylpyridine in the presence of a base to form the intermediate 3-chloro-N-(2-pentylpyridin-5-yl)benzamide. This intermediate is then reacted with 3-chlorobenzylamine to form the final product, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been extensively studied for its potential applications in the field of pain management. It has been shown to be an effective antagonist of TRPA1 channels, which are involved in the initiation of pain signaling pathways. N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been used in various animal models of pain to investigate its analgesic properties. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been studied for its potential use in the treatment of other conditions, such as asthma and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-2-3-4-6-17-9-14-22(25-16-17)18-10-12-19(13-11-18)23(27)26-21-8-5-7-20(24)15-21/h5,7-16H,2-4,6H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAQGMQAEJAOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.